molecular formula C25H34F2N2O3 B3808226 1-(Azocan-1-yl)-3-[5-[[(2,5-difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol

1-(Azocan-1-yl)-3-[5-[[(2,5-difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol

Cat. No.: B3808226
M. Wt: 448.5 g/mol
InChI Key: ORZREBNLGNCKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azocan-1-yl)-3-[5-[[(2,5-difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an azocane ring, a difluorophenyl group, and a methoxyphenoxy group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azocan-1-yl)-3-[5-[[(2,5-difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol typically involves multiple steps, including the formation of the azocane ring and the introduction of the difluorophenyl and methoxyphenoxy groups. Common synthetic routes may include:

    Formation of the Azocane Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the azocane ring.

    Introduction of the Difluorophenyl Group: This step involves the reaction of the azocane ring with a difluorophenyl precursor, often using reagents such as halogenated compounds and catalysts.

    Attachment of the Methoxyphenoxy Group: This step involves the reaction of the intermediate compound with a methoxyphenoxy precursor, often under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Azocan-1-yl)-3-[5-[[(2,5-difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

1-(Azocan-1-yl)-3-[5-[[(2,5-difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: The compound can be used in studies of biological processes, such as enzyme inhibition or receptor binding.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments for diseases.

    Industry: The compound can be used in the production of specialty chemicals, materials, or other industrial products.

Mechanism of Action

The mechanism of action of 1-(Azocan-1-yl)-3-[5-[[(2,5-difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: The compound may bind to specific enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The compound may affect various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

1-(Azocan-1-yl)-3-[5-[[(2,5-difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol can be compared with other similar compounds, such as:

    2-(Azocan-1-yl)-1-(2,5-difluorophenyl)ethan-1-amine: This compound shares the azocane ring and difluorophenyl group but lacks the methoxyphenoxy group, making it less complex.

    Azocan-2-one: This compound features the azocane ring but lacks the difluorophenyl and methoxyphenoxy groups, making it structurally simpler.

The uniqueness of this compound lies in its combination of functional groups, which may confer unique properties and applications.

Properties

IUPAC Name

1-(azocan-1-yl)-3-[5-[[(2,5-difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34F2N2O3/c1-31-24-10-7-19(15-28-16-20-14-21(26)8-9-23(20)27)13-25(24)32-18-22(30)17-29-11-5-3-2-4-6-12-29/h7-10,13-14,22,28,30H,2-6,11-12,15-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZREBNLGNCKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=C(C=CC(=C2)F)F)OCC(CN3CCCCCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Azocan-1-yl)-3-[5-[[(2,5-difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol
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1-(Azocan-1-yl)-3-[5-[[(2,5-difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol
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1-(Azocan-1-yl)-3-[5-[[(2,5-difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol
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1-(Azocan-1-yl)-3-[5-[[(2,5-difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol
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1-(Azocan-1-yl)-3-[5-[[(2,5-difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol
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1-(Azocan-1-yl)-3-[5-[[(2,5-difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.